molecular formula C16H16O2 B3025592 3,5-Dimethoxystilbene CAS No. 78916-49-1

3,5-Dimethoxystilbene

Cat. No.: B3025592
CAS No.: 78916-49-1
M. Wt: 240.30 g/mol
InChI Key: BIYGTLDPTJMNET-CMDGGOBGSA-N
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Description

3,5-Dimethoxystilbene is a naturally occurring stilbenoid compound, primarily found in the bark of jack pine (Pinus bunksiuna) . It is a derivative of stilbene, characterized by the presence of two methoxy groups attached to the benzene rings. The compound has garnered significant interest due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

3,5-Dimethoxystilbene, a derivative of resveratrol, has been found to exhibit significant activity against Leishmania braziliensis amastigotes . These are the intracellular forms of the parasite Leishmania braziliensis, which cause cutaneous leishmaniasis, a tropical disease affecting the skin.

Mode of Action

It has been observed to have alethal concentration (LC 50) of 4.18 μg/ml (17.40 μM) , indicating its potent activity against these parasites .

Biochemical Pathways

It is known that this compound is a product of thephenylpropanoid pathway , which is involved in the production of flavonoids and stilbenes, compounds known for their antioxidation, cancer prevention, anticancer, antibacterial, and anti-inflammatory properties .

Pharmacokinetics

It is known that methoxylated stilbenes like this compound have significant advantages over their hydroxylated counterparts in terms ofbioavailability, half-life in the body, cellular uptake, oral absorption, and metabolic stability . These properties suggest that this compound could have a favorable pharmacokinetic profile.

Result of Action

The primary result of the action of this compound is its antiparasitic effect against Leishmania braziliensis amastigotes . This suggests that it could potentially be used in the treatment of cutaneous leishmaniasis.

Action Environment

It is known that the production of this compound can be achieved through microbial biosynthesis , suggesting that its production and hence its action could potentially be influenced by factors such as the growth conditions of the microorganisms used for its production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxystilbene typically involves the Wittig-Horner reaction. The process begins with the preparation of 3,5-dimethoxybenzyl phosphonate by mixing 3,5-dimethoxybenzyl bromide with triethyl phosphate. This intermediate is then subjected to the Wittig-Horner reaction to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxystilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydrostilbene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions include various substituted stilbenes, quinones, and dihydrostilbene derivatives .

Scientific Research Applications

3,5-Dimethoxystilbene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYGTLDPTJMNET-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016205
Record name Pinosylvin, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21956-56-9, 78916-49-1
Record name trans-3,5-Dimethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21956-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinosylvin dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608528
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pinosylvin, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOSYLVIN DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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